molecular formula C7H15NO3S B8653695 3-(Cyclobutylamino)propane-1-sulfonic acid CAS No. 819863-06-4

3-(Cyclobutylamino)propane-1-sulfonic acid

Cat. No. B8653695
Key on ui cas rn: 819863-06-4
M. Wt: 193.27 g/mol
InChI Key: SHBIJENCRXCAJH-UHFFFAOYSA-N
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Patent
US08642801B2

Procedure details

A mixture of cyclobutylamine (1.11 g, 15.6 mmol) and 1,3-propane sultone (2 g, 17 mmol) in acetonitrile (18 mL) was heated at reflux. The mixture turned to a lump within 15 minutes. THF (10 mL) was added. The reflux was maintained for 1 hour. The mixture was cooled to room temperature. The solid was collected by filtration, rinsed with acetonitrile (2×4 mL), air-dried for 60 minutes (2.41 g). The solid was suspended in methanol (20 mL) and the suspension was heated at reflux until all the solid material was dissolved. The mixture was then cooled to room temperature. The solid thus formed was collected by suction filtration, rinsed with methanol (2×4 mL), air-dried for 20 minutes, and further dried in a vacuum oven at 40° C. for 18 hours. Compound EC was obtained as a white solid (1.81 g, 60% yield). 1H NMR (500 MHz, D2O) δ 1.70-1.77 (m, 2H), 1.94-2.03 (m, 4H), 2.18 (br s, 2H), 2.85 (t, J=6.8 Hz, 1H), 2.95 (t, J=7.3 Hz, 1H), 3.63-3.66 (m, 1H). 13C NMR (125 MHz, D2O) δ 14.5, 21.5, 26.1, 43.6, 48.0, 51.8. ES-MS 194 (M+1).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:5])[CH2:4][CH2:3][CH2:2]1.[CH2:6]1[CH2:12][S:9](=[O:11])(=[O:10])[O:8][CH2:7]1.C1COCC1>C(#N)C>[CH:1]1([NH:5][CH2:7][CH2:6][CH2:12][S:9]([OH:11])(=[O:10])=[O:8])[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
C1(CCC1)N
Name
Quantity
2 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reflux was maintained for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
rinsed with acetonitrile (2×4 mL)
CUSTOM
Type
CUSTOM
Details
air-dried for 60 minutes (2.41 g)
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until all the solid material
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid thus formed
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
WASH
Type
WASH
Details
rinsed with methanol (2×4 mL)
CUSTOM
Type
CUSTOM
Details
air-dried for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
further dried in a vacuum oven at 40° C. for 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CCC1)NCCCS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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